Cas no 841-77-0 (1-(diphenylmethyl)piperazine)

1-(Diphenylmethyl)piperazine is a piperazine derivative characterized by its diphenylmethyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The compound's structure imparts stability and reactivity, making it valuable for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its piperazine core facilitates the formation of complex heterocyclic systems, while the diphenylmethyl group contributes to steric and electronic modulation, enabling selective functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and potential for further derivatization. It is typically handled under controlled conditions due to its sensitivity to moisture and air.
1-(diphenylmethyl)piperazine structure
1-(diphenylmethyl)piperazine structure
Product Name:1-(diphenylmethyl)piperazine
CAS No:841-77-0
MF:C17H20N2
MW:252.354104042053
MDL:MFCD00038379
CID:40054
PubChem ID:70048
Update Time:2025-05-24

1-(diphenylmethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzhydrylpiperazine
    • Benzhydrylpiperazine
    • N-(Diphenylmethyl)piperazine
    • 1-(Diphenylmethyl)piperazine
    • 1-Benzhydryl-piperazine
    • N-Benzhydrylpiperazine
    • Diphenylmethylpiperazine
    • Norcyclizine
    • Normethylcyclizine
    • Piperazine, 1-(diphenylmethyl)-
    • 4-Benzhydrylpiperazine
    • benzhydryl piperazine
    • (diphenylmethyl)piperazine
    • 1-(diphenylmethyl) piperazine
    • NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • CINNARIZINE IMPURITY A
    • benzhydrylpiperazin
    • 1-benzh
    • Cetirizine SM impurity 1 HCl
    • 1-(Diphenylmethyl)piperazine (ACI)
    • 4-(Diphenylmethyl)piperazine
    • NSC 35536
    • 1-(diphenylmethyl)-piperazin
    • Cinnarizine Imp. A (EP): 1-(Diphenylmethyl)piperazine
    • MFCD00038379
    • NCGC00245934-01
    • 841-77-0
    • Benzhydrylpiperazine 1-(Diphenylmethyl)piperazine
    • ChemDiv3_014411
    • UNII-NU6V5ZHD9P
    • Oprea1_339020
    • STK400345
    • 1-diphenylmethylpiperazine
    • CBDivE_013583
    • CS-W014092
    • B3760
    • Q-102268
    • AC-15867
    • Cinnarizine metabolite M1
    • 5-23-01-00231 (Beilstein Handbook Reference)
    • DTXSID80232968
    • AKOS000119081
    • EU-0066577
    • 1-Benzhydryl piperazine
    • N-diphenylmethylpiperazine
    • BRD-K14568538-001-08-9
    • diphenylmethyl piperazine
    • BRN 0222773
    • MLS001202210
    • mono-benzhydrylpiperazine
    • 1-(diphenyl methyl)piperazine
    • SCHEMBL219432
    • HMS2868I18
    • Q5279744
    • DTXCID10155459
    • NU6V5ZHD9P
    • AB01730
    • NSC-35536
    • 4-(diphenylmethyl)-piperazine
    • CHEMBL1490469
    • EINECS 212-667-7
    • 4-diphenylmethylpiperazine
    • F0268-2663
    • N-(Benzhydryl)piperazine
    • CBDivE_013587
    • DB-031833
    • SMR000565014
    • 1-benzhydrylpiperazin
    • NSC35536
    • 1-(Diphenylmethyl)piperazine; Cinnarizine Imp. A (EP); Cinnarizine Impurity A
    • IDI1_030209
    • NS00038453
    • EN300-19049
    • 1-(diphenylmethyl)-piperazine
    • N-(diphenylmethyl) -piperazine
    • HMS1513P01
    • GF-0119
    • BP-12848
    • 1-(Diphenylmethyl)piperazine, >=98.0% (NT)
    • Norcyclizine oxalate (1:2)
    • Z104472428
    • diphenylmethylpiperazin
    • 1-(diphenylmethyl)piperazine
    • MDL: MFCD00038379
    • Inchi: 1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
    • InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(N2CCNCC2)C2C=CC=CC=2)=CC=1
    • BRN: 0222773

Computed Properties

  • Exact Mass: 252.16300
  • Monoisotopic Mass: 252.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0546 (rough estimate)
  • Melting Point: 91.0 to 95.0 deg-C
  • Boiling Point: 185°C/2mmHg(lit.)
  • Flash Point: 115 ºC
  • Refractive Index: 1.5794 (estimate)
  • Water Partition Coefficient: 0.45 g/L (20 ºC)
  • PSA: 15.27000
  • LogP: 2.94790
  • Solubility: Water solubility 0.45 g/l (20 º C)
  • Sensitiveness: Air Sensitive

1-(diphenylmethyl)piperazine Security Information

1-(diphenylmethyl)piperazine Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(diphenylmethyl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Reference
Synthesis of Heterocyclic Nitrogen Derivatives
Wacht, Elisabeth, 1993, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
Tricyclic analogs of the antiallergic agent oxatomide: 1-[3-[4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1-piperazinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one and the related 6,11-dihydrodibenzo[b,e]thiepin, 4,9-dihydrothieno[2,3-c]-2-benzothiepin, and 10,11-dihydrodibenzo[b,f]thiepin derivatives
Jilek, Jiri; Holubek, Jiri; Svatek, Emil; Metys, Jan; Frycova, Hana; et al, Collection of Czechoslovak Chemical Communications, 1988, 53(4), 870-83

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, reflux
Reference
Selective Naked-Eye Detection of Hg2+ through an Efficient Turn-On Photoinduced Electron Transfer Fluorescent Probe and Its Real Applications
Srivastava, Priyanka; Razi, Syed S.; Ali, Rashid; Gupta, Ramesh C.; Yadav, Suresh S.; et al, Analytical Chemistry (Washington, 2014, 86(17), 8693-8699

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
A simple blue fluorescent probe to detect Hg2+ in semiaqueous environment by intramolecular charge transfer mechanism
Srivastava, Priyanka; Ali, Rashid; Razi, Syed S.; Shahid, Mohammad; Patnaik, Satyakam; et al, Tetrahedron Letters, 2013, 54(28), 3688-3693

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 4.5 h, rt
1.2 Solvents: Acetonitrile ;  16 h, 70 °C
Reference
Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus
Perlmutter, Jessamyn I.; Forbes, Lauren T.; Krysan, Damian J.; Ebsworth-Mojica, Katherine; Colquhoun, Jennifer M.; et al, Journal of Medicinal Chemistry, 2014, 57(20), 8540-8562

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  45 min, 250 psi, 150 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Cyclohexane ;  rt; 16 h, reflux
Reference
Palladium-catalyzed selective oxidative amination of olefins with Lewis basic amines
Jin, Yangbin; Jing, Yaru; Li, Chunsheng; Li, Meng; Wu, Wanqing ; et al, Nature Chemistry, 2022, 14(10), 1118-1125

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ;  45 - 60 min, 60 - 70 °C; 8 - 10 h, 90 - 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 min, rt
1.2 rt; 8 h, 80 °C
Reference
Regioselective Synthesis, Antibacterial, Molecular Docking and Fingerprint Applications of 1-Benzhydrylpiperazine Derivatized 1,4-Disubstituted 1,2,3-Triazoles
Govindaiah, Shivaraja; Sreenivasa, Swamy ; Ramakrishna, Ramesha Andagar; Rao, Tadimety Madhu Chakrapani; Nagabhushana, Hanumanthappa, ChemistrySelect, 2018, 3(28), 8111-8117

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Catalysts: Benzyltriethylammonium bromide Solvents: Tetrahydrofuran ;  8 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
Reference
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; Gupta, Sushil; Kumari, Shilpa; Mourya, Abhay Kumar; Alok, Shashi, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

Production Method 12

Reaction Conditions
Reference
Preparation of 1-benzhydrylpiperazine
, German Democratic Republic, , ,

Production Method 13

Reaction Conditions
1.1 rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives
Singh, Kuldeep; Shakya, Ashok K.; Alok, Shashi; Naik, Rajashri R.; Kumar, Arun, International Journal of Pharmaceutical Sciences and Research, 2022, 13(4), 1777-1784

1-(diphenylmethyl)piperazine Raw materials

1-(diphenylmethyl)piperazine Preparation Products

1-(diphenylmethyl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:841-77-0)1-Benzhydryl-piperazine
Order Number:A10122
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:12
Price ($):194.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:841-77-0)1-BENZHYDRYLPIPERAZINE
Order Number:sfd17751
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

1-(diphenylmethyl)piperazine Related Literature

Additional information on 1-(diphenylmethyl)piperazine

Research Briefing on 1-(Diphenylmethyl)piperazine (CAS: 841-77-0): Recent Advances and Applications in Chemical Biology and Medicine

1-(Diphenylmethyl)piperazine (CAS: 841-77-0) is a piperazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, antimicrobial resistance, and cancer therapy. This research briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, structural modifications, and emerging applications.

One of the most notable advancements in the study of 1-(diphenylmethyl)piperazine is its role as a modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective serotonin reuptake inhibitor (SSRI) with improved blood-brain barrier permeability compared to traditional SSRIs. The research team utilized molecular docking simulations and in vitro assays to elucidate its binding affinity for the serotonin transporter (SERT), revealing a unique interaction profile that could pave the way for next-generation antidepressants with fewer side effects.

In the realm of antimicrobial research, 1-(diphenylmethyl)piperazine has shown promise as a scaffold for combating multidrug-resistant bacterial strains. A recent Nature Communications article (2024) reported the synthesis of novel derivatives bearing this core structure, which exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting bacterial cell wall synthesis. The study employed cryo-electron microscopy to visualize the compound's interaction with penicillin-binding proteins, providing atomic-level insights for rational drug design.

Cancer research has also benefited from investigations into 1-(diphenylmethyl)piperazine derivatives. A 2024 study in Cancer Research identified a series of fluorinated analogs that selectively inhibit histone deacetylases (HDACs) in triple-negative breast cancer cells. The lead compound from this series demonstrated nanomolar potency in preclinical models while showing reduced cardiotoxicity compared to existing HDAC inhibitors. These findings were further supported by transcriptomic analysis revealing unique gene expression patterns induced by the novel derivatives.

The structural versatility of 1-(diphenylmethyl)piperazine has enabled its application in radiopharmaceutical development. A groundbreaking 2023 study in Nuclear Medicine and Biology described the synthesis of a 18F-labeled derivative for positron emission tomography (PET) imaging of sigma-1 receptors in neurodegenerative diseases. The radiotracer exhibited excellent brain uptake and target specificity in primate models, suggesting potential for clinical translation in Alzheimer's disease diagnostics.

From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the scalability of 1-(diphenylmethyl)piperazine production. A 2024 Green Chemistry publication detailed a solvent-free mechanochemical synthesis route that achieved 92% yield while reducing waste generation by 78% compared to traditional methods. This development addresses growing concerns about the environmental impact of pharmaceutical manufacturing processes.

In conclusion, 1-(diphenylmethyl)piperazine (CAS: 841-77-0) continues to emerge as a multifaceted scaffold in medicinal chemistry with applications spanning neuropharmacology, infectious diseases, oncology, and diagnostic imaging. The compound's structural plasticity allows for diverse modifications that can fine-tune pharmacological properties while maintaining favorable drug-like characteristics. Future research directions may focus on exploring its potential in combination therapies and further optimizing its pharmacokinetic profile through computational drug design approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:841-77-0)1-Benzhydryl-piperazine
A10122
Purity:99%
Quantity:500g
Price ($):194.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:841-77-0)1-BENZHYDRYLPIPERAZINE
sfd17751
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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